molecular formula C13H8F4 B1390671 2-(Difluorophenylmethyl)-1,4-difluorobenzene CAS No. 1138445-33-6

2-(Difluorophenylmethyl)-1,4-difluorobenzene

Cat. No. B1390671
M. Wt: 240.2 g/mol
InChI Key: FFWXLTKTKVPHNM-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Applications in Crystallography and Material Science

Preferential Cocrystallization among Distyrylbenzene Derivatives The compound 1,4-bis(styryl)-2,5-difluorobenzene (2Fc) was studied for its cocrystallization behavior with a library of 1,4-distyrylbenzene derivatives, highlighting its relevance in crystallography and material science. The phenyl−perfluorophenyl stacking interactions were explored using powder and single-crystal X-ray diffraction techniques, offering insights into the structural properties of these compounds (Bartholomew, Bu, & Bazan, 2000).

Aggregation and Molecular Structure A study involving a 2 × 6 isomer grid of N-(difluorophenyl)benzamides and N-(phenyl)difluorobenzamides, which includes isomers integrating the 2,5-difluorobenzene group, was conducted to understand the role of fluorine in molecular aggregation. The research involved crystal structure analyses, gas phase calculations, and conformational analyses, underscoring the role of the 2,5-difluorobenzene effect in shaping molecular interactions and structure (Mocilac, Osman, & Gallagher, 2016).

Applications in Organic Synthesis and Catalysis

Rhodium-catalyzed Substitution Reaction A study highlighted the use of 1,4-diarylthio-2-5-difluorobenzene in a Rhodium-catalyzed substitution reaction of aryl fluorides with disulfides. This reaction showcases the reactivity and potential application of difluorobenzene derivatives in organic synthesis and catalysis (Arisawa, Suzuki, Ishikawa, & Yamaguchi, 2008).

Organometallic Chemistry and Catalysis The use of fluorobenzenes, such as fluorobenzene (FB) and 1,2-difluorobenzene, in organometallic chemistry and transition-metal-based catalysis was explored. The study delves into the binding strength, chemical inertness, and C-H and C-F bond activation reactions, demonstrating the potential of difluorobenzenes in contemporary organic synthesis (Pike, Crimmin, & Chaplin, 2017).

Applications in Environmental Science and Biodegradation

Biodegradation of Difluorobenzenes A microbial strain, Labrys portucalensis, was studied for its ability to degrade difluorobenzenes, compounds used as intermediates in the industrial synthesis of pharmaceutical and agricultural chemicals. This study is significant in the field of environmental science and biodegradation, highlighting the potential of microbial strains in the decomposition of industrial pollutants (Moreira, Amorim, Carvalho, & Castro, 2009).

Applications in Liquid-Liquid Equilibria and Solvent Miscibility

Liquid-Liquid Equilibria in Binary Mixtures The study of binary liquid-liquid equilibria in mixtures of fluorinated benzenes and ionic liquids, specifically focusing on the relationship between dipole moments and miscibility, offers insights into solvent interactions and properties. This research has implications for understanding solvent systems in various industrial and chemical processes (Shiflett & Yokozeki, 2008).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-[difluoro(phenyl)methyl]-1,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4/c14-10-6-7-12(15)11(8-10)13(16,17)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWXLTKTKVPHNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluorophenylmethyl)-1,4-difluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Difluorophenylmethyl)-1,4-difluorobenzene

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